D(+)-Glucose
D(+)-Glucose
D-glucopyranose is a glucopyranose having D-configuration. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a D-glucose and a glucopyranose.
Glucose is a simple sugar (monosaccharide) generated during phosynthesis involving water, carbon and sunlight in plants. It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis). It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation. It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes in the cellular level. Its aldohexose stereoisomer, dextrose or D-glucose, is the most commonly occurring isomer of glucose in nature. L-glucose is a synthesized enantiomer that is used as a low-calorie sweetener and laxative. The unspecified form of glucose is commonly supplied as an injection for nutritional supplementation or metabolic disorders where glucose levels are improperly regulated. Glucose is listed on the World Health Organization's List of Essential Medicines, the most important medications needed in a basic health system.
D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
alpha-D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Glucose is a natural product found in Phyllanthus sellowianus, Maclura pomifera, and other organisms with data available.
Glucose is a simple sugar monosaccharide having two isoforms, alpha and beta, with a chemical structure of C6H12O6 that acts as an energy source for both plants and animals by reacting with oxygen, generating carbon dioxide and water, and releasing energy.
Glucose is a monosaccharide containing six carbon atoms and an aldehyde group and is therefore referred to as an aldohexose. The glucose molecule can exist in an open-chain (acyclic) and ring (cyclic) form, the latter being the result of an intramolecular reaction between the aldehyde C atom and the C-5 hydroxyl group to form an intramolecular hemiacetal. In water solution both forms are in equilibrium and at pH 7 the cyclic one is the predominant. Glucose is a primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. In animals glucose arises from the breakdown of glycogen in a process known as glycogenolysis. Glucose is synthesized in the liver and kidneys from non-carbohydrate intermediates, such as pyruvate and glycerol, by a process known as gluconeogenesis.
D-Glucose is a metabolite found in or produced by Saccharomyces cerevisiae.
A primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. It is used therapeutically in fluid and nutrient replacement.
See also: D(+)-Glucose (alternative); L-Glucose (related); D-Glucofuranose (related) ... View More ...
Glucose is a simple sugar (monosaccharide) generated during phosynthesis involving water, carbon and sunlight in plants. It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis). It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation. It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes in the cellular level. Its aldohexose stereoisomer, dextrose or D-glucose, is the most commonly occurring isomer of glucose in nature. L-glucose is a synthesized enantiomer that is used as a low-calorie sweetener and laxative. The unspecified form of glucose is commonly supplied as an injection for nutritional supplementation or metabolic disorders where glucose levels are improperly regulated. Glucose is listed on the World Health Organization's List of Essential Medicines, the most important medications needed in a basic health system.
D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
alpha-D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Glucose is a natural product found in Phyllanthus sellowianus, Maclura pomifera, and other organisms with data available.
Glucose is a simple sugar monosaccharide having two isoforms, alpha and beta, with a chemical structure of C6H12O6 that acts as an energy source for both plants and animals by reacting with oxygen, generating carbon dioxide and water, and releasing energy.
Glucose is a monosaccharide containing six carbon atoms and an aldehyde group and is therefore referred to as an aldohexose. The glucose molecule can exist in an open-chain (acyclic) and ring (cyclic) form, the latter being the result of an intramolecular reaction between the aldehyde C atom and the C-5 hydroxyl group to form an intramolecular hemiacetal. In water solution both forms are in equilibrium and at pH 7 the cyclic one is the predominant. Glucose is a primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. In animals glucose arises from the breakdown of glycogen in a process known as glycogenolysis. Glucose is synthesized in the liver and kidneys from non-carbohydrate intermediates, such as pyruvate and glycerol, by a process known as gluconeogenesis.
D-Glucose is a metabolite found in or produced by Saccharomyces cerevisiae.
A primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. It is used therapeutically in fluid and nutrient replacement.
See also: D(+)-Glucose (alternative); L-Glucose (related); D-Glucofuranose (related) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
50-99-7
VCID:
VC20774939
InChI:
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1
SMILES:
C(C(C(C(C(C=O)O)O)O)O)O
Molecular Formula:
C6H12O6
Molecular Weight:
180.16 g/mol
D(+)-Glucose
CAS No.: 50-99-7
APIs
VCID: VC20774939
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.

Description | D-glucopyranose is a glucopyranose having D-configuration. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a D-glucose and a glucopyranose. Glucose is a simple sugar (monosaccharide) generated during phosynthesis involving water, carbon and sunlight in plants. It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis). It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation. It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes in the cellular level. Its aldohexose stereoisomer, dextrose or D-glucose, is the most commonly occurring isomer of glucose in nature. L-glucose is a synthesized enantiomer that is used as a low-calorie sweetener and laxative. The unspecified form of glucose is commonly supplied as an injection for nutritional supplementation or metabolic disorders where glucose levels are improperly regulated. Glucose is listed on the World Health Organization's List of Essential Medicines, the most important medications needed in a basic health system. D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). alpha-D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). D-Glucose is a natural product found in Phyllanthus sellowianus, Maclura pomifera, and other organisms with data available. Glucose is a simple sugar monosaccharide having two isoforms, alpha and beta, with a chemical structure of C6H12O6 that acts as an energy source for both plants and animals by reacting with oxygen, generating carbon dioxide and water, and releasing energy. Glucose is a monosaccharide containing six carbon atoms and an aldehyde group and is therefore referred to as an aldohexose. The glucose molecule can exist in an open-chain (acyclic) and ring (cyclic) form, the latter being the result of an intramolecular reaction between the aldehyde C atom and the C-5 hydroxyl group to form an intramolecular hemiacetal. In water solution both forms are in equilibrium and at pH 7 the cyclic one is the predominant. Glucose is a primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. In animals glucose arises from the breakdown of glycogen in a process known as glycogenolysis. Glucose is synthesized in the liver and kidneys from non-carbohydrate intermediates, such as pyruvate and glycerol, by a process known as gluconeogenesis. D-Glucose is a metabolite found in or produced by Saccharomyces cerevisiae. A primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. It is used therapeutically in fluid and nutrient replacement. See also: D(+)-Glucose (alternative); L-Glucose (related); D-Glucofuranose (related) ... View More ... |
---|---|
CAS No. | 50-99-7 |
Product Name | D(+)-Glucose |
Molecular Formula | C6H12O6 |
Molecular Weight | 180.16 g/mol |
IUPAC Name | (3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Standard InChI | InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 |
Standard InChIKey | WQZGKKKJIJFFOK-GASJEMHNSA-N |
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
SMILES | C(C(C(C(C(C=O)O)O)O)O)O |
Canonical SMILES | C(C1C(C(C(C(O1)O)O)O)O)O |
Boiling Point | greater than 212 °F at 760 mm Hg (USCG, 1999) |
Colorform | Colorless crystals or white granular powde |
Density | 1.2 at 68 °F (est.) (USCG, 1999) 1.544 Relative density (water = 1): 1.56 |
Melting Point | less than 32 °F (USCG, 1999) 146 133.0 °C 146 °C |
Physical Description | Dry Powder; Liquid, Other Solid; NKRA; Liquid White crystalline powder; Odorless; [Acros Organics MSDS] |
Shelf Life | Stable under recommended storage conditions. |
Solubility | Soluble |
Synonyms | Anhydrous Dextrose D Glucose D-Glucose Dextrose Dextrose, Anhydrous Glucose Glucose Monohydrate Glucose, (alpha-D)-Isomer Glucose, (beta-D)-Isomer Glucose, (DL)-Isomer Glucose, (L)-Isomer L Glucose L-Glucose Monohydrate, Glucose |
Vapor Pressure | 8.0X10-14 mm Hg at 25 °C /extrapolated from a higher solid-phase temperature range/ |
Reference | Thorens B, Mueckler M: Glucose transporters in the 21st Century. Am J Physiol Endocrinol Metab. 2010 Feb;298(2):E141-5. doi: 10.1152/ajpendo.00712.2009. Epub 2009 Dec 15. [PMID:20009031] Ferraris RP: Dietary and developmental regulation of intestinal sugar transport. Biochem J. 2001 Dec 1;360(Pt 2):265-76. [PMID:11716754] Roder PV, Geillinger KE, Zietek TS, Thorens B, Koepsell H, Daniel H: The role of SGLT1 and GLUT2 in intestinal glucose transport and sensing. PLoS One. 2014 Feb 26;9(2):e89977. doi: 10.1371/journal.pone.0089977. eCollection 2014. [PMID:24587162] Deng D, Sun P, Yan C, Ke M, Jiang X, Xiong L, Ren W, Hirata K, Yamamoto M, Fan S, Yan N: Molecular basis of ligand recognition and transport by glucose transporters. Nature. 2015 Oct 15;526(7573):391-6. doi: 10.1038/nature14655. Epub 2015 Jul 15. [PMID:26176916] Jiang G, Zhang BB: Glucagon and regulation of glucose metabolism. Am J Physiol Endocrinol Metab. 2003 Apr;284(4):E671-8. [PMID:12626323] Anderwald C, Gastaldelli A, Tura A, Krebs M, Promintzer-Schifferl M, Kautzky-Willer A, Stadler M, DeFronzo RA, Pacini G, Bischof MG: Mechanism and effects of glucose absorption during an oral glucose tolerance test among females and males. J Clin Endocrinol Metab. 2011 Feb;96(2):515-24. doi: 10.1210/jc.2010-1398. Epub 2010 Dec 8. [PMID:21147888] Kouider S, Kolb FE, Lippmann R: [Behavior of various blood constituents (glucose, fructose, insulin, lactate, pyruvate, free fatty acids, inorganic phosphate) and the half-life of monosaccharides in plasma after i.v infusion of glucose, fructose, galactose and invert sugar solutions in ruminants. 3. Studies in sheep]. Arch Exp Veterinarmed. 1978;32(5):715-25. [PMID:736717] JOKIPII SG, TURPEINEN O: Kinetics of elimination of glucose from the blood during and after a continuous intravenous injection. J Clin Invest. 1954 Mar;33(3):452-8. [PMID:13143092] Revers RR, Kolterman OG, Olefsky JM: Relationship between serum glucose level and the metabolic clearance rate of glucose in non-insulin-dependent diabetes mellitus. Diabetes. 1983 Jul;32(7):627-32. [PMID:6345242] Rang, H. P. and Dale, M. M. (2012). Rang and Dale's Pharmacology (7th ed.). Edinburgh: Elsevier/Churchill Livingstone. Lodish H, Berk A, Zipursky SL, Matsudaira P, Baltimore D, and Darnell J. (2000). Molecular Cell Biology (4th ed.). New York: W. H. Freeman. Baxter Health GLUCOSE INTRAVENOUS INFUSION BP Product information Glucose injection (Viaflex bag) Product information |
PubChem Compound | 5793 |
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume